



## LLO (91-99) peptide for studying antigen processing and presentation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | LLO (91-99) |           |
| Cat. No.:            | B13914996   | Get Quote |

## **Application Notes: LLO (91-99) Peptide**

#### Introduction

The Listeriolysin O (LLO) 91-99 peptide, with the sequence GYKDGNEYI, is a well-characterized, immunodominant CD8+ T-cell epitope derived from the pore-forming toxin Listeriolysin O of the intracellular bacterium Listeria monocytogenes.[1][2] In murine models, specifically those with the H-2Kd major histocompatibility complex (MHC) haplotype (e.g., BALB/c mice), this nonamer peptide is a primary target of the cytotoxic T lymphocyte (CTL) response during Listeria infection.[2][3] **LLO (91-99)** is processed from the full-length LLO protein within the cytosol of infected antigen-presenting cells (APCs), loaded onto MHC class I molecules, and presented on the cell surface to activate epitope-specific CD8+ T-cells.[4] Its high affinity for H-2Kd and the robust T-cell response it elicits make it an invaluable tool for studying antigen processing, MHC class I presentation pathways, T-cell activation, and the efficacy of vaccine platforms.

#### **Key Applications**

- Positive Control: Serves as a potent positive control for in vitro and ex vivo T-cell stimulation assays, including ELISPOT, intracellular cytokine staining (ICS), and cytotoxicity assays.[5]
- Antigen Processing Studies: Used to investigate the cellular machinery involved in generating MHC class I epitopes, including the role of the proteasome and other cytosolic proteases like tripeptidyl peptidase II (TPPII).[6]



- T-Cell Receptor (TCR) Analysis: Employed in the form of MHC tetramers (H2-K<sup>d</sup>/LLO 91-99) to enumerate, phenotype, and isolate LLO (91-99)-specific CD8+ T-cells directly from ex vivo samples via flow cytometry.[7][8]
- Vaccine Development: Incorporated into various vaccine modalities, including nanoparticlebased vaccines and live attenuated vector systems, to elicit protective CD8+ T-cell immunity against Listeria and other pathogens or cancers.[9][10]
- Immunotherapy Research: Used to evaluate the effectiveness of immunotherapies by monitoring the specific T-cell response to a defined, model antigen.[10]

## **Quantitative Data Summary**

The following tables summarize common quantitative parameters for the use of **LLO (91-99)** peptide in various immunological assays as cited in the literature.

Table 1: Peptide Concentrations for In Vitro Assays

| Parameter             | Concentration             | Assay Type                  | Cell Type                    | Reference(s) |
|-----------------------|---------------------------|-----------------------------|------------------------------|--------------|
| APC Pulsing           | 10 <sup>-6</sup> M (1 μM) | ELISPOT                     | P815<br>mastocytoma<br>cells | [1]          |
| T-Cell<br>Stimulation | 50 μg/mL                  | ELISPOT                     | P815 cells                   | [7]          |
| T-Cell<br>Stimulation | 10 <sup>-10</sup> M       | CD8 T-cell line propagation | P815/B7 cells                | [11]         |
| CTL<br>Sensitization  | < 10 <sup>-11</sup> M     | Cytotoxicity<br>Assay       | P815 target cells            | [3]          |
| DC Pulsing            | 5 μΜ                      | In vivo protection study    | Dendritic Cells<br>(DCs)     | [4]          |

Table 2: Cell Numbers for T-Cell Assays



| Parameter                | Cell Count          | Assay Type                            | Details                                     | Reference(s) |
|--------------------------|---------------------|---------------------------------------|---------------------------------------------|--------------|
| T-Cells / Well           | 1 x 10 <sup>5</sup> | ELISPOT                               | LLO (91-99)<br>specific T-cells             | [7]          |
| T-Cells / Well           | 5 x 10 <sup>4</sup> | T-cell Hybridoma<br>Activation        | LLO(91–99)-<br>specific<br>hybridoma        | [12]         |
| APCs / Well              | 1 x 10 <sup>5</sup> | ELISPOT                               | Irradiated P815<br>cells                    | [7]          |
| APCs / Well              | 5 x 10 <sup>4</sup> | T-cell Hybridoma<br>Activation        | Bone Marrow-<br>Derived DCs                 | [12]         |
| Effector:Target<br>Ratio | 20:1                | Cytotoxicity<br>Assay                 | B9 CTL<br>clone:P815<br>targets             | [3]          |
| Splenocytes /<br>Well    | 1 x 10 <sup>6</sup> | Intracellular<br>Cytokine<br>Staining | Pooled<br>splenocytes from<br>infected mice | [5]          |

# Key Experimental Protocols Protocol 1: Pulsing Antigen-Presenting Cells (APCs)

with LLO (91-99)

This protocol describes the loading of synthetic **LLO (91-99)** peptide onto the surface of MHC class I molecules on APCs for use in T-cell stimulation assays.

#### Materials:

- LLO (91-99) peptide (GYKDGNEYI)
- APCs (e.g., P815 mastocytoma cells, bone marrow-derived dendritic cells, or splenocytes)
- Complete RPMI-1640 medium (cRPMI): RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin.



- Sterile PBS
- Centrifuge

#### Procedure:

- Prepare a stock solution of LLO (91-99) peptide in sterile water or DMSO. A common stock concentration is 1 mg/mL. Further dilute in cRPMI or PBS to a working concentration.
- Harvest APCs and wash them twice with sterile PBS or serum-free RPMI-1640.
- Resuspend the cells in cRPMI at a concentration of 1-2 x 10<sup>6</sup> cells/mL.
- Add the **LLO (91-99)** peptide to the cell suspension at a final concentration typically ranging from  $10^{-11}$  M to  $10^{-6}$  M.[1][3] The optimal concentration should be determined by titration.
- Incubate the cells for 1-2 hours at 37°C in a 5% CO<sub>2</sub> incubator to allow for peptide binding to MHC class I molecules.
- (Optional but recommended for some applications) Wash the cells three times with cRPMI to remove any unbound peptide.
- Resuspend the peptide-pulsed APCs in fresh cRPMI and count them. The cells are now ready to be used as stimulators or targets in T-cell assays.

## Protocol 2: Enzyme-Linked Immunospot (ELISPOT) Assay

This protocol is for the detection and quantification of **LLO (91-99)**-specific, IFN-y-secreting CD8+ T-cells.

#### Materials:

- 96-well ELISPOT plates (PVDF or nitrocellulose-lined)
- Anti-mouse IFN-y capture antibody
- Biotinylated anti-mouse IFN-y detection antibody



- Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
- Substrate for AP (e.g., BCIP/NBT) or HRP (e.g., AEC)
- Peptide-pulsed APCs (from Protocol 1)
- Effector cells (e.g., splenocytes from immunized mice)
- Blocking buffer (e.g., cRPMI or PBS + 1% BSA)

#### Procedure:

- Plate Coating: Coat the ELISPOT plate wells with anti-mouse IFN-γ capture antibody overnight at 4°C.
- Washing & Blocking: The next day, wash the plates three times with sterile PBS to remove unbound antibody. Block the wells with 200 μL of blocking buffer for 2 hours at room temperature.
- Cell Plating: Wash the plate again three times with sterile PBS. Add effector cells (e.g., 2-5 x 10<sup>5</sup> splenocytes) and peptide-pulsed APCs (e.g., 1 x 10<sup>5</sup> P815 cells) to each well.[1][7]
  - Positive Control: Effector cells + mitogen (e.g., Concanavalin A).
  - Negative Control: Effector cells + unpulsed APCs.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Detection: Lyse the cells and wash the plate extensively with PBS, followed by PBS-Tween 20 (0.05%). Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
- Enzyme Conjugation: Wash the plate and add streptavidin-AP or -HRP. Incubate for 1 hour at room temperature.
- Spot Development: Wash the plate thoroughly. Add the appropriate substrate and monitor for spot development. Stop the reaction by washing with distilled water.







• Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISPOT reader. The spots represent individual IFN-y-secreting cells.

## **Visualizations**







#### Experimental Workflow for ELISPOT Assay





#### Logical Flow for Studying T-Cell Response with LLO (91-99)



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Lactococcus lactis-expressing listeriolysin O (LLO) provides protection and specific CD8+ T cells against Listeria monocytogenes in the murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Precise prediction of a dominant class I MHC-restricted epitope of Listeria monocytogenes
   PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of Coxiella burnetii CD8+ T-Cell Epitopes and Delivery by Attenuated Listeria monocytogenes as a Vaccine Vector in a C57BL/6 Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of tripeptidyl peptidase II in the processing of Listeria monocytogenes-derived MHC class I-presented antigenic peptides PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. T Cell Affinity Maturation by Selective Expansion during Infection PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delivery of class I and class II MHC-restricted T-cell epitopes of listeriolysin of Listeria monocytogenes by attenuated Salmonella PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Listeriolysin O Is Strongly Immunogenic Independently of Its Cytotoxic Activity | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [LLO (91-99) peptide for studying antigen processing and presentation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13914996#llo-91-99-peptide-for-studying-antigenprocessing-and-presentation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com